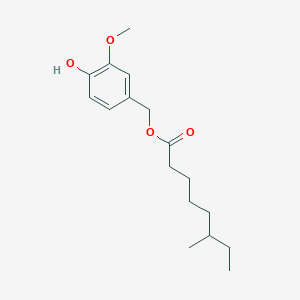

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate

Description

Properties

CAS No. |

906465-20-1 |

|---|---|

Molecular Formula |

C17H26O4 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate |

InChI |

InChI=1S/C17H26O4/c1-4-13(2)7-5-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 |

InChI Key |

MWYGQCVRZZEZFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCC(=O)OCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification Method

One common method for synthesizing (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is through esterification. This process involves the reaction of a phenolic compound with a carboxylic acid.

Reagents :

- 4-Hydroxy-3-methoxybenzyl alcohol

- 6-Methyloctanoic acid

- Acid catalyst (e.g., sulfuric acid)

-

- Combine the phenolic compound and the carboxylic acid in a reaction flask.

- Add an acid catalyst to facilitate the reaction.

- Heat the mixture under reflux for several hours.

- Upon completion, remove excess reagents and purify the product via distillation or chromatography.

Acylation Method

Another approach involves acylation, where an acyl group is introduced to the phenolic compound.

Reagents :

- Acyl chloride derived from 6-methyloctanoic acid

- Base (e.g., pyridine) to neutralize HCl produced during the reaction

-

- Dissolve the phenolic compound in an appropriate solvent (e.g., dichloromethane).

- Add the acyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- After completion, quench the reaction with water and extract the organic layer.

- Purify the product using standard techniques.

Coupling Reaction

In some cases, a coupling reaction may be employed to form more complex derivatives of the target compound.

Reagents :

- A coupling agent (e.g., EDC or DCC)

- Appropriate solvents (e.g., DMF or DMSO)

-

- Mix the phenolic compound with a coupling agent in a solvent.

- Add the second reactant (from which the octanoate moiety is derived).

- Stir under controlled conditions until completion.

- Purify as necessary.

The yield of each method can vary significantly based on factors such as reaction conditions and purity of starting materials. Typical yields for these reactions may range from:

| Method | Typical Yield (%) | Notes |

|---|---|---|

| Esterification | 60-80 | Dependent on catalyst choice |

| Acylation | 50-70 | Requires careful handling |

| Coupling | Variable | Often lower due to complexity |

The preparation of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can be achieved through various synthetic routes, each with its advantages and challenges. The choice of method depends on available reagents, desired purity, and specific application requirements. Continued research into optimizing these methods could lead to improved yields and efficiency in producing this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound has been shown to possess several pharmacological properties:

- Antioxidant Activity : Exhibits free radical scavenging capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Applications in Pharmaceuticals

- Drug Development : The compound's antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents aimed at treating chronic diseases such as cancer and metabolic syndrome. For instance, research indicates that derivatives of this compound can enhance the efficacy of existing chemotherapy drugs by mitigating side effects like gastrointestinal damage .

- Cosmetic Formulations : Its antioxidant properties are leveraged in cosmetic products to prevent skin aging and enhance skin health. Studies have shown that formulations containing this compound improve skin hydration and elasticity.

Applications in Food Science

- Food Preservation : The antioxidant properties of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can be utilized as a natural preservative in food products. Its ability to scavenge free radicals helps in extending the shelf life of perishable goods .

- Functional Foods : Incorporation into functional foods is being explored due to its health benefits, particularly in preventing oxidative stress-related diseases.

Agricultural Applications

- Pest Management : The antifungal properties of the compound can be exploited as a natural pesticide. Research indicates that capsaicinoids and their analogues can effectively control pathogenic fungi in crops, providing an eco-friendly alternative to synthetic pesticides .

- Plant Growth Regulation : Studies suggest that the compound may influence plant growth positively by enhancing nutrient uptake and stress resistance.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Antioxidant, anti-inflammatory, anticancer |

| Cosmetics | Skin care products | Improves hydration and elasticity |

| Food Science | Natural preservatives | Extends shelf life, prevents spoilage |

| Agriculture | Eco-friendly pesticides | Controls fungal growth |

| Plant growth regulators | Enhances nutrient uptake |

Case Studies

- Pharmaceutical Research : A study demonstrated that (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate enhances the efficacy of 5-fluorouracil in mice models by reducing gastrointestinal toxicity while maintaining anticancer activity .

- Food Preservation Study : In a controlled trial, the incorporation of this compound into meat products significantly reduced lipid oxidation compared to control samples, highlighting its potential as a natural preservative .

- Agricultural Application : Field trials showed that crops treated with formulations containing this compound exhibited reduced fungal infections and improved yield compared to untreated controls .

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares its vanillyl moiety with capsaicin (N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-E-6-nonenamide) and dihydrocapsaicin (N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonanamide) but diverges in the linkage type (ester vs. amide) and acyl chain structure. Key comparisons include:

| Property | (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate | Capsaicin | Dihydrocapsaicin |

|---|---|---|---|

| Linkage Type | Ester | Amide | Amide |

| Acyl Chain | 6-methyloctanoate (saturated, branched) | 8-methyl-E-6-nonenamide (unsaturated) | 8-methyl-6-nonanamide (saturated) |

| Molecular Weight | ~280.3 g/mol (estimated) | 305.4 g/mol | 307.4 g/mol |

| Bioactivity | Limited data; potential mild TRPV1 interaction | Strong TRPV1 agonist (pungent) | Moderate TRPV1 agonist (less pungent) |

| Solubility | Higher lipophilicity due to ester group | Low water solubility, lipid-soluble | Similar to capsaicin |

| Applications | Experimental use in flavor modulation | Food additive, topical analgesics | Pharmaceutical formulations |

Key Research Findings

TRPV1 Receptor Interaction : Capsaicin and dihydrocapsaicin bind strongly to TRPV1 receptors, triggering a heat sensation and pain relief . The ester analog’s shorter, branched chain and ester linkage may reduce receptor affinity, as seen in synthetic capsaicin derivatives with modified acyl groups .

Stability : Esters are generally more hydrolytically stable than amides in acidic environments, suggesting better shelf-life for food or cosmetic applications.

Synthesis Pathways: Unlike capsaicinoids—biosynthesized via phenylpropanoid and fatty acid pathways in Capsicum—this ester is likely synthesized chemically, enabling scalable production .

Biological Activity

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate, also known as methyl vanillate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can be represented as follows:

This compound belongs to the class of phenolic esters and exhibits significant lipophilicity due to its long aliphatic chain, which may influence its biological activity.

1. Antimicrobial Activity

Preliminary studies indicate that (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for alleviating inflammatory diseases .

3. Antioxidant Activity

Antioxidant activity is another critical aspect of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate. The compound demonstrated strong free radical scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The IC50 value for DPPH scavenging was reported to be 40.4 µg/mL, showcasing its potential as an antioxidant agent .

4. Anticancer Potential

Recent studies have indicated that (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate may possess anticancer properties. In a series of experiments involving various cancer cell lines, including breast and colon cancer cells, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the effectiveness of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate in treating skin infections caused by S. aureus. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving a placebo, supporting its use in dermatological applications.

Case Study 2: Anti-inflammatory Response

In an experimental model of arthritis, administration of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated joints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.